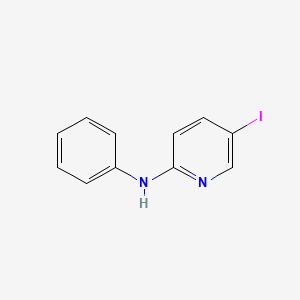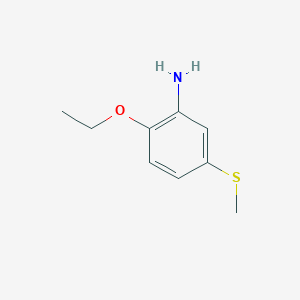
2-Ethoxy-5-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(methylthio)aniline is an organic compound with the molecular formula C9H13NOS It is a derivative of aniline, featuring an ethoxy group at the 2-position and a methylthio group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(methylthio)aniline typically involves the introduction of the ethoxy and methylthio groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is reacted with ethyl iodide and methylthiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(methylthio)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Ethyl iodide, methylthiol, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-5-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(methylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methylthio)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-(methylthio)aniline: Similar structure but with the methylthio group at the 4-position.
2-Ethoxy-5-(ethylthio)aniline: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-Ethoxy-5-(methylthio)aniline is unique due to the specific positioning of the ethoxy and methylthio groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-ethoxy-5-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3,10H2,1-2H3 |
InChI Key |
JNPIOEOEHGVFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


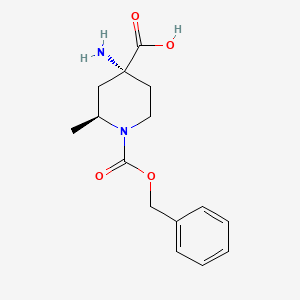
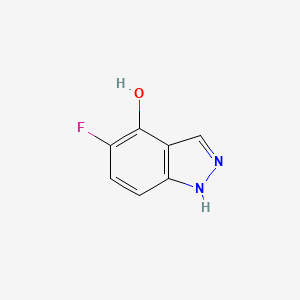
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)


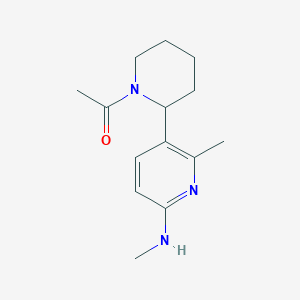
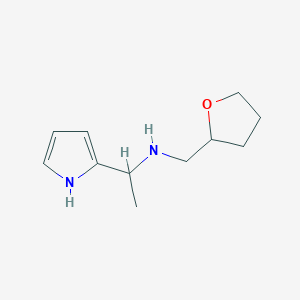
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
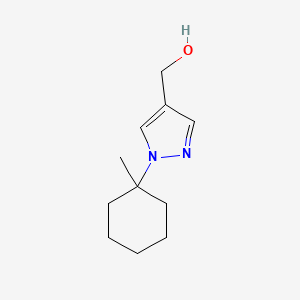
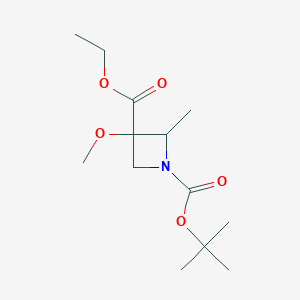
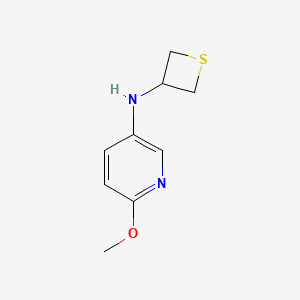
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
